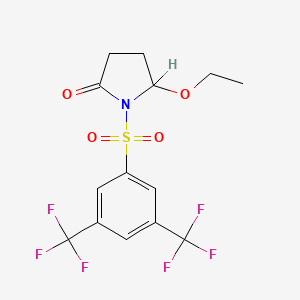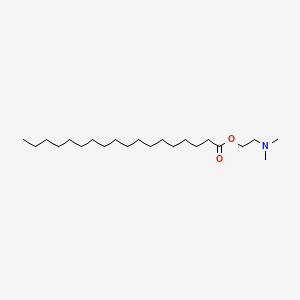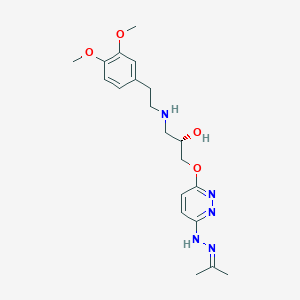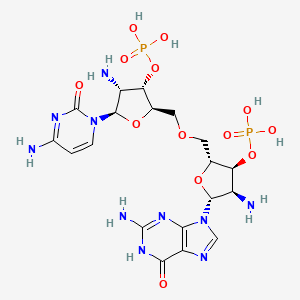
5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” is a synthetic nucleotide analog. Nucleotide analogs are compounds that mimic the structure of natural nucleotides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to mask reactive functional groups during the synthesis.
Formation of the Nucleotide Backbone: The nucleotide backbone is constructed using phosphoramidite chemistry or other suitable methods.
Coupling of Nucleobases: The guanine and cytidine bases are coupled to the backbone.
Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of nucleotide analogs often involves large-scale synthesis using automated synthesizers. These machines can efficiently carry out the repetitive steps of nucleotide coupling and deprotection, ensuring high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can modify the nucleotide bases or the phosphate backbone.
Substitution: Nucleophilic substitution reactions can occur at the phosphate or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxidized nucleotide analogs with modified bases.
Reduction Products: Reduced nucleotide analogs with altered functional groups.
Substitution Products: Substituted nucleotide analogs with new functional groups attached.
科学研究应用
Chemistry
Synthesis of Modified Nucleic Acids: Used to create DNA or RNA with altered properties for research purposes.
Study of Nucleotide Interactions: Helps in understanding how nucleotides interact with enzymes and other biomolecules.
Biology
Gene Regulation Studies: Used to investigate the role of specific nucleotides in gene expression and regulation.
DNA Repair Mechanisms: Helps in studying how cells repair damaged DNA.
Medicine
Antiviral Agents: Some nucleotide analogs are used as antiviral drugs, interfering with viral replication.
Cancer Treatment: Used in chemotherapy to target rapidly dividing cancer cells.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
Pharmaceuticals: Plays a role in the design and synthesis of new drugs.
作用机制
The compound exerts its effects by mimicking natural nucleotides and incorporating into nucleic acids. This can lead to:
Chain Termination: Preventing the elongation of DNA or RNA chains.
Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis.
Mutagenesis: Introducing mutations into the genetic material.
相似化合物的比较
Similar Compounds
- 5’-Phosphoryl-(3’-amino-3’-deoxyadenylyl)-(3’-5’)-3’-amino-3’-deoxyuridine
- 5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxyadenosine
Uniqueness
“5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” is unique due to its specific combination of guanine and cytidine bases, which may confer distinct properties in terms of stability, reactivity, and biological activity.
属性
CAS 编号 |
109679-54-1 |
|---|---|
分子式 |
C19H28N10O13P2 |
分子量 |
666.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-9(21)12(41-43(32,33)34)6(39-16)3-38-4-7-13(42-44(35,36)37)10(22)17(40-7)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |
InChI 键 |
ICCNTHLFMSAJHY-KZLWWIKISA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
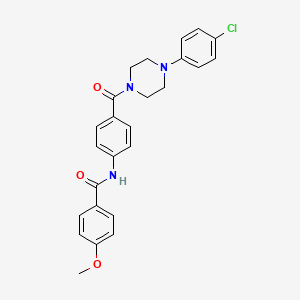
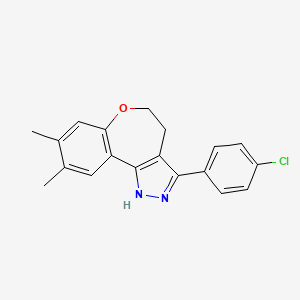
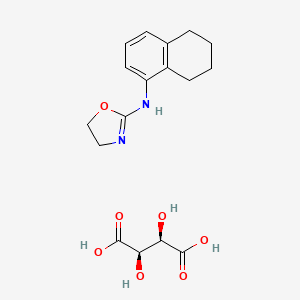
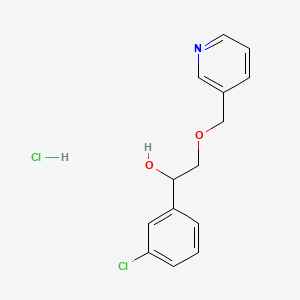
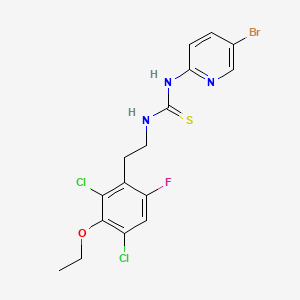
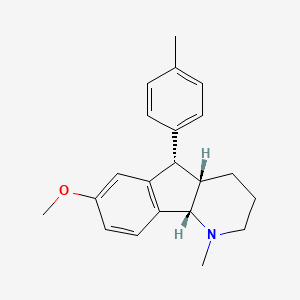

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
